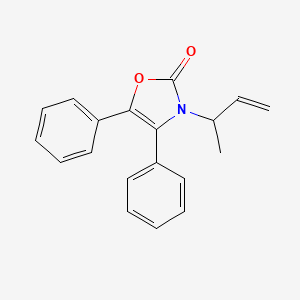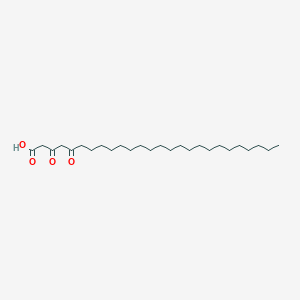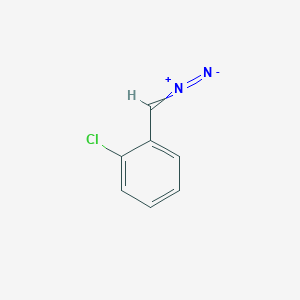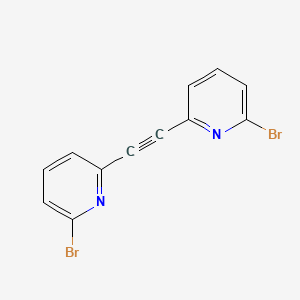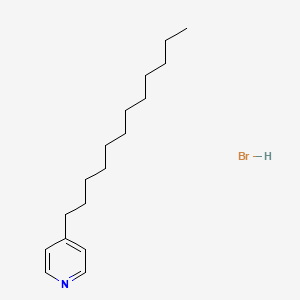
4-Dodecylpyridine--hydrogen bromide (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Dodecylpyridine–hydrogen bromide (1/1) is a chemical compound that consists of a pyridine ring substituted with a dodecyl group and paired with hydrogen bromide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Dodecylpyridine–hydrogen bromide (1/1) typically involves the alkylation of pyridine with a dodecyl halide, followed by the addition of hydrogen bromide. The reaction conditions often include the use of a solvent such as ethanol or acetonitrile and a catalyst to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of 4-Dodecylpyridine–hydrogen bromide (1/1) may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced purification techniques, such as recrystallization or chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Dodecylpyridine–hydrogen bromide (1/1) undergoes various chemical reactions, including:
Substitution Reactions: The pyridine ring can undergo nucleophilic substitution reactions, where the hydrogen bromide can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the pyridine ring can be oxidized or reduced under specific conditions.
Addition Reactions: The dodecyl group can undergo addition reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted pyridine derivatives, while oxidation reactions may produce pyridine N-oxides.
Scientific Research Applications
4-Dodecylpyridine–hydrogen bromide (1/1) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Industry: It is used in the formulation of specialty chemicals and as an intermediate in the production of surfactants and other industrial products.
Mechanism of Action
The mechanism of action of 4-Dodecylpyridine–hydrogen bromide (1/1) involves its interaction with molecular targets such as enzymes or receptors. The pyridine ring can form hydrogen bonds or coordinate with metal ions, influencing various biochemical pathways. The dodecyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving its bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-Dodecylpyridine: Similar structure but without the hydrogen bromide component.
4-Dodecylpyridine–hydrochloride: Similar compound with hydrochloride instead of hydrogen bromide.
4-Dodecylpyridine–sulfate: Another similar compound with sulfate as the counterion.
Uniqueness
4-Dodecylpyridine–hydrogen bromide (1/1) is unique due to the presence of the hydrogen bromide, which imparts specific chemical properties such as increased solubility in water and enhanced reactivity in certain chemical reactions. This makes it a valuable compound for various applications where these properties are desired.
Properties
CAS No. |
80887-50-9 |
|---|---|
Molecular Formula |
C17H30BrN |
Molecular Weight |
328.3 g/mol |
IUPAC Name |
4-dodecylpyridine;hydrobromide |
InChI |
InChI=1S/C17H29N.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18-16-14-17;/h13-16H,2-12H2,1H3;1H |
InChI Key |
HUQASMIUEJRISG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=NC=C1.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10-[(2-Hydroxyphenyl)methylidene]anthracen-9(10H)-one](/img/structure/B14432416.png)
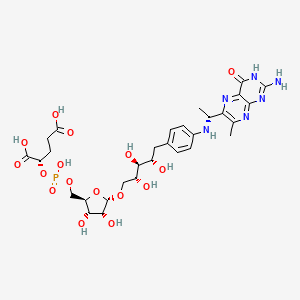

![Benzoic acid, 3,5-bis[(1-oxo-2-propenyl)amino]-](/img/structure/B14432425.png)
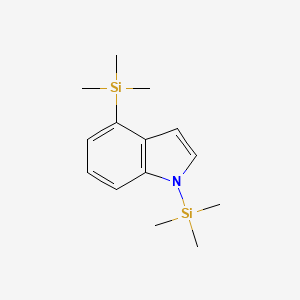
![1-[(5-Methylpyrimidin-4-yl)methyl]aziridine-2-carbonitrile](/img/structure/B14432442.png)
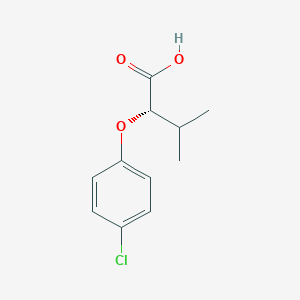
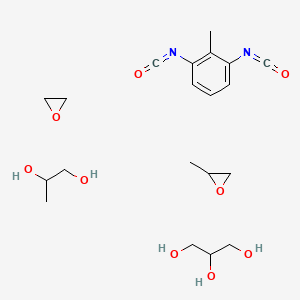
![6-[2-(2,6-Dimethylphenyl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14432459.png)

